![molecular formula C25H21ClN2O5S B2537213 3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxyquinolin-4-amine CAS No. 895643-30-8](/img/structure/B2537213.png)

3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxyquinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

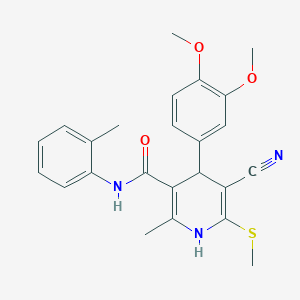

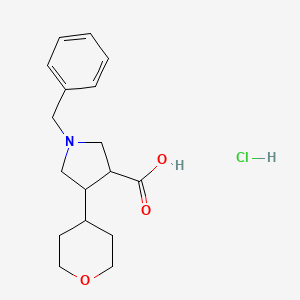

This compound is a quinoline derivative with various functional groups attached, including a chlorophenylsulfonyl group, a dihydrobenzodioxin group, and an ethoxy group . Quinolines are a class of compounds with a wide range of biological activities, and the presence of these functional groups could potentially enhance these activities.

Molecular Structure Analysis

The overall geometry of similar molecules is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups .Aplicaciones Científicas De Investigación

Antiproliferative and Tubulin Polymerization Inhibition : Studies on similar compounds, such as 5-amino-2-aroylquinolines, have shown significant antiproliferative activity and the ability to inhibit tubulin polymerization. These properties are crucial for the development of cancer treatments, as they can disrupt the microtubule dynamics necessary for cell division. For instance, certain derivatives containing sulfone groups exhibited substantial antiproliferative activity against various cancer cell lines and inhibited tubulin polymerization, comparable to known inhibitors like combretastatin A-4 (Lee et al., 2011).

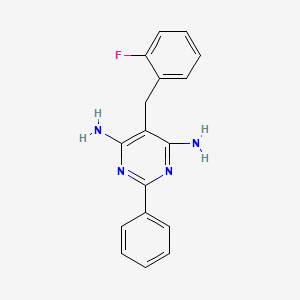

Antimicrobial Activity : Quinazolinone derivatives, which share a structural resemblance with the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds, by virtue of their structural framework, can interact with bacterial enzymes or DNA, leading to potential antibacterial or antifungal activities (Habib et al., 2013).

Enzyme Inhibition : Compounds incorporating benzodioxane and sulfonamide moieties have been investigated for their enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase. Such inhibitory activities are crucial for the treatment of diseases like Alzheimer's, inflammation, and diabetes, indicating the potential therapeutic applications of these compounds (Irshad et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O5S/c1-2-31-18-6-9-21-20(14-18)25(28-17-5-10-22-23(13-17)33-12-11-32-22)24(15-27-21)34(29,30)19-7-3-16(26)4-8-19/h3-10,13-15H,2,11-12H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHRGRJFLKUKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxyquinolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)

![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)

![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)

![4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2537142.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)

![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)